2-Amino-5-nitrothiophene-3-carboxylic acid
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Overview
Description
2-Amino-5-nitrothiophene-3-carboxylic acid is a heterocyclic compound with the molecular formula C5H4N2O4S. It features a thiophene ring substituted with an amino group at the 2-position, a nitro group at the 5-position, and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-nitrothiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the nitration of 2-Amino-3-thiophenecarboxylic acid using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products. Additionally, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-nitrothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2,5-diaminothiophene-3-carboxylic acid.
Substitution: Formation of esters or amides depending on the reagents used.
Scientific Research Applications
2-Amino-5-nitrothiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-Amino-5-nitrothiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-thiophenecarboxylic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
5-Nitrothiophene-2-carboxylic acid: Lacks the amino group, which can affect its interaction with biological targets.
2-Amino-5-nitrobenzoic acid: Contains a benzene ring instead of a thiophene ring, leading to different electronic properties and reactivity
Uniqueness
2-Amino-5-nitrothiophene-3-carboxylic acid is unique due to the presence of both amino and nitro groups on the thiophene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-5-nitrothiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4S/c6-4-2(5(8)9)1-3(12-4)7(10)11/h1H,6H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICFGCMPQMPNRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608610 |
Source
|
Record name | 2-Amino-5-nitrothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43028-52-0 |
Source
|
Record name | 2-Amino-5-nitrothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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